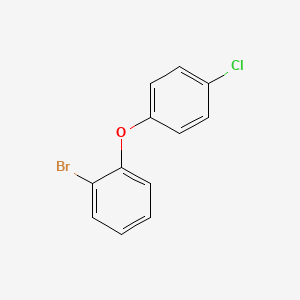

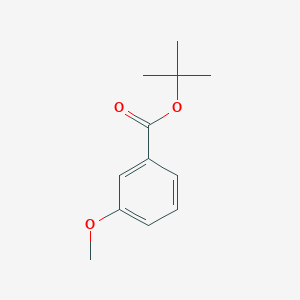

![molecular formula C13H14BNO3 B6330729 [2-甲基-5-(吡啶-3-基甲氧基)苯基]硼酸; 97% CAS No. 2096333-07-0](/img/structure/B6330729.png)

[2-甲基-5-(吡啶-3-基甲氧基)苯基]硼酸; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

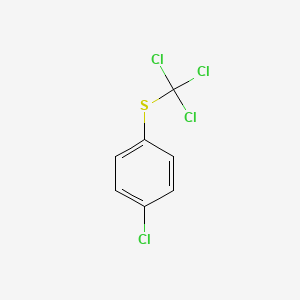

“[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096333-07-0. It has a molecular weight of 243.07 and its IUPAC name is 2-methyl-5-(3-pyridinylmethoxy)phenylboronic acid . It is typically stored in an inert atmosphere and under -20C .

Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” is a solid compound . It is typically stored in an inert atmosphere and under -20C .科学研究应用

医药化学中的含硼化合物

含硼化合物,包括[2-甲基-5-(吡啶-3-基甲氧基)苯基]硼酸,在医药化学中的应用稳步增加。FDA和加拿大卫生部已经批准了五种硼酸药物,突出了硼酸的理想特性,例如潜在增强药物效力或改善药代动力学特征。这些化合物在药物发现过程中的多功能性源于其独特的化学性质,为开发具有改进的疗效和安全性特征的治疗方法提供了新途径 (Plescia & Moitessier, 2020)。

基于硼酸的电化学生物传感器

基于二茂铁硼酸(FcBA)及其衍生物开发的电化学生物传感器证明了硼酸在为生物应用创建传感器方面的潜力。这些化合物通过将硼酸部分与电化学活性部分相结合,能够构建对糖、糖化血红蛋白 (HbA1c)、氟离子等敏感的传感器。此应用强调了硼酸在推进非酶传感技术中的作用,为葡萄糖监测和其他诊断目的提供了替代方案 (Wang et al., 2014)。

植物中的硼营养

植物中硼营养的研究导致了用于对照研究的硼缓冲溶液的开发,解决了农业中硼缺乏或毒性带来的挑战。硼在植物生长中的精密平衡,其缺乏导致根伸长受抑制,而毒性会导致细胞损伤,突出了硼酸及其衍生物在农业科学中的关键作用。这些研究有助于我们了解作物中的微量营养素管理,旨在提高粮食安全和农业可持续性 (Asad et al., 2004)。

真菌王国研究中的硼酸

硼酸,包括特定衍生物,已在真菌王国中表现出显着作用,从用作抗真菌剂到阐明真菌生物化学中的作用。该研究领域探索了硼酸在控制真菌感染中的潜力,对人类健康、农业和生物技术产生影响。新型合成硼酸化合物的开发为抗真菌剂和环境应用开辟了新途径 (Estevez-Fregoso et al., 2021)。

阻燃剂和材料科学

硼酸在材料科学中的应用,特别是在为纺织品开发阻燃剂方面,展示了其超越生物应用的多功能性。作为棉花和羊毛织物阻燃剂的植酸(一种含硼化合物)的研究,说明了硼酸在增强日常应用材料的安全性和耐用性方面的潜力。这项工作有助于寻找无毒、高效的阻燃剂,以取代具有危险特征的传统化学品 (Sykam et al., 2021)。

安全和危害

未来方向

While the exact future directions for “[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” are not specified in the search results, boronic acids and their derivatives have been widely used in various fields, including medicinal chemistry and materials science . Their unique properties and versatility make them valuable building blocks for the synthesis of complex molecules .

作用机制

Target of Action

Boronic acids, in general, are known to be key components in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . This implies that the compound could potentially influence a broad range of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid’s action would largely depend on the specific context of its use, particularly the other reactants and conditions present in the Suzuki-Miyaura cross-coupling reaction . Generally, the result of this reaction is the formation of a new carbon-carbon bond, which could lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid. For instance, the compound’s stability is affected by temperature and atmospheric conditions . Furthermore, the efficacy of the Suzuki-Miyaura cross-coupling reaction can be influenced by various factors, including the nature of the palladium catalyst, the presence of a base, and the reaction temperature .

属性

IUPAC Name |

[2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXCWLURXQKYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)